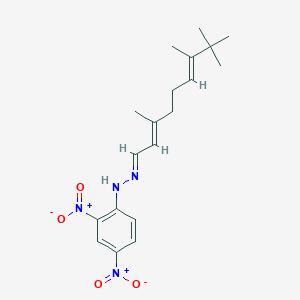
2-(2,4-dichlorophenoxy)-N,N-diethylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N,N-diethylethanamine, commonly known as 'DDEEA,' is an organic compound that belongs to the class of amine compounds. It is a potent inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter that plays a vital role in the nervous system's functioning. DDEEA has been extensively studied for its potential applications in the field of scientific research, particularly in the study of the nervous system's functioning.
作用机制
DDEEA works by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter that plays a vital role in the nervous system's functioning. By inhibiting acetylcholinesterase, DDEEA increases the concentration of acetylcholine in the synaptic cleft, leading to increased neurotransmission.
Biochemical and Physiological Effects:
DDEEA's biochemical and physiological effects are primarily related to its ability to inhibit acetylcholinesterase. The increased concentration of acetylcholine in the synaptic cleft leads to increased neurotransmission, which can have various effects on the nervous system. DDEEA has been shown to improve cognitive function, enhance memory, and reduce the symptoms of neurological disorders such as Alzheimer's disease and myasthenia gravis.
实验室实验的优点和局限性
DDEEA has several advantages and limitations for lab experiments. One of the main advantages is its ability to selectively inhibit acetylcholinesterase, making it a useful tool for studying the nervous system's functioning. However, DDEEA's potency as an inhibitor of acetylcholinesterase can also be a limitation, as it can lead to non-specific effects on other enzymes and neurotransmitters. Additionally, DDEEA's toxicity can be a limitation, as it can lead to adverse effects on cells and tissues.
未来方向
There are several future directions for the study of DDEEA. One area of research is the development of new and more potent inhibitors of acetylcholinesterase, which could have potential applications in the treatment of neurological disorders. Another area of research is the study of DDEEA's effects on other neurotransmitters and enzymes, which could lead to a better understanding of its mechanism of action. Additionally, research could be conducted on the potential applications of DDEEA in other fields, such as agriculture and environmental science.
合成方法
DDEEA can be synthesized using various methods, including the reaction of 2,4-dichlorophenol with diethylamine in the presence of a catalyst such as zinc chloride. The reaction yields DDEEA as a white crystalline solid, which can be purified using various techniques such as recrystallization and column chromatography.
科学研究应用
DDEEA has been extensively studied for its potential applications in the field of scientific research. It is commonly used as an inhibitor of acetylcholinesterase, an enzyme that plays a vital role in the nervous system's functioning. DDEEA's ability to inhibit acetylcholinesterase has been utilized in the study of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and myasthenia gravis.
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO/c1-3-15(4-2)7-8-16-12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLHBOYECFJBDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357748 |
Source


|
| Record name | 2-(2,4-dichlorophenoxy)-N,N-diethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1974-14-7 |
Source


|
| Record name | 2-(2,4-dichlorophenoxy)-N,N-diethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-2-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4,6-dimethylnicotinonitrile](/img/structure/B5752771.png)
![4-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5752779.png)
![methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate](/img/structure/B5752787.png)


![N-(5-methyl-3-isoxazolyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B5752812.png)



![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5752852.png)


